molecular formula C12H16N2O4 B335999 N,N-diethyl-4-methoxy-3-nitrobenzamide

N,N-diethyl-4-methoxy-3-nitrobenzamide

Cat. No.: B335999
M. Wt: 252.27 g/mol
InChI Key: JEDZEMCFLDJMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methoxy group at the 4-position, and diethylamide substitution on the benzamide nitrogen. While the provided evidence lacks explicit synthesis details for this compound, analogous benzamides (e.g., ) are typically synthesized via condensation of acyl chlorides with amines. For example, 4-methoxy-3-nitrobenzoyl chloride would react with diethylamine in the presence of a base (e.g., triethylamine) to yield the target compound.

The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system, which may influence reactivity in substitution reactions or interactions with biological targets .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O4/c1-4-13(5-2)12(15)9-6-7-11(18-3)10(8-9)14(16)17/h6-8H,4-5H2,1-3H3

InChI Key

JEDZEMCFLDJMQN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Nitro vs. Methoxy/Methyl Groups: The nitro group (in this compound and N-(3-chlorophenethyl)-4-nitrobenzamide) enhances electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with electron-donating methoxy or methyl groups (e.g., ), which increase ring reactivity toward electrophilic substitution .
  • Bulky substituents (e.g., phenethyl in ) may sterically hinder interactions with enzymes or receptors, altering bioactivity .

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